Technical Monograph: 7-Chloro-2,4-dimethyl-1,8-naphthyridine
Technical Monograph: 7-Chloro-2,4-dimethyl-1,8-naphthyridine
Executive Summary
7-Chloro-2,4-dimethyl-1,8-naphthyridine (CAS: 77223-21-3) represents a high-value scaffold in modern medicinal chemistry, particularly within the kinase inhibitor and anti-infective spaces. Structurally, it consists of a fused diazanaphthalene core characterized by significant
Structural Architecture & Electronic Properties
The 1,8-naphthyridine core is a planar, bicyclic heteroaromatic system containing two nitrogen atoms at positions 1 and 8.
Electronic Distribution
- -Deficiency: The presence of two pyridine-like nitrogen atoms depletes electron density from the ring carbons. This effect is most pronounced at positions ortho and para to the nitrogens (positions 2, 4, 5, and 7).
-
Dipole Moment: The vector addition of the nitrogen lone pairs creates a strong dipole, influencing solubility and binding affinity in biological pockets.
-
Substituent Effects:
-
C7-Chloro: Positioned meta to the ring junction but para to N1 (if resonance structures are drawn through the fused system) and ortho to N8. This placement maximizes its electrophilicity, making it an excellent leaving group.
-
C2/C4-Dimethyl: These alkyl groups act as weak electron donors (+I effect) but are themselves activated by the electron-withdrawing ring system, rendering the methyl protons acidic (C2 > C4).
-
Isomer Identification
While multiple naphthyridine isomers exist (1,5-, 1,6-, etc.), the 1,8-naphthyridine isomer is the standard product of the condensation between 2-amino-6-chloropyridine and acetylacetone.
| Property | Value |
| Molecular Formula | |
| Molecular Weight | 192.64 g/mol |
| LogP (Predicted) | ~2.9 |
| H-Bond Acceptors | 2 (N1, N8) |
| Topological Polar Surface Area | ~25.8 |
Synthetic Pathways[1][2]
The most robust route to 7-Chloro-2,4-dimethyl-1,8-naphthyridine is the Combes Quinoline Synthesis adaptation. This involves the condensation of a
Reaction Mechanism[3]
-
Schiff Base Formation: The exocyclic amine of 2-amino-6-chloropyridine attacks a carbonyl carbon of acetylacetone (2,4-pentanedione), eliminating water to form an enamine/imine intermediate.
-
Cyclization: Under acidic conditions, the carbonyl oxygen is protonated, and the ring closes via electrophilic aromatic substitution onto the pyridine ring (C3 position).
-
Aromatization: Elimination of a second water molecule yields the fully aromatic naphthyridine system.
Experimental Protocol: Acid-Catalyzed Condensation
Reagents:
-
2-Amino-6-chloropyridine (1.0 eq)
-
Acetylacetone (1.2 eq)
-
Polyphosphoric Acid (PPA) or Phosphoric Acid (
)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, charge 2-amino-6-chloropyridine (10 mmol).
-
Addition: Add acetylacetone (12 mmol) followed by PPA (10-15 mL). The mixture will be viscous.
-
Heating: Heat the reaction mixture to 100–120°C for 4–6 hours. Monitor progress via TLC (System: 20% EtOAc in Hexanes). The spot for the starting amine should disappear.
-
Quenching: Cool the reaction to room temperature. Pour the viscous syrup slowly onto crushed ice (~100 g) with vigorous stirring. The PPA will hydrolyze and dissolve.
-
Neutralization: Carefully basify the solution to pH ~8 using 20% NaOH or saturated
solution. A solid precipitate should form. -
Isolation: Filter the solid precipitate. Wash with cold water (3 x 20 mL).
-
Purification: Recrystallize from Ethanol or Ethanol/Water mixtures to afford the target compound as off-white/yellowish needles.
Yield: Typically 60–80%.
Synthesis Workflow Diagram
Caption: Workflow for the Combes synthesis of the 1,8-naphthyridine core.
Reactivity Profile
The chemical utility of this scaffold lies in its orthogonal reactivity: the electrophilic C7 center and the nucleophilic C2-methyl group.
Nucleophilic Aromatic Substitution ( ) at C7
The C7 position is activated by the inductive electron withdrawal of the N8 nitrogen. This allows for the displacement of the chlorine atom by various nucleophiles (amines, alkoxides, thiols) without the need for palladium catalysis, although Buchwald-Hartwig conditions can improve yields for sterically hindered amines.
-
Amination: Reaction with primary/secondary amines in refluxing ethanol or DMF/
. -
Etherification: Reaction with alkoxides (e.g., NaOMe) to form ethers.
Methyl Group Activation (Condensation)
The methyl groups at C2 and C4 are acidic (similar to 2-picoline). The C2-methyl is generally more reactive due to the adjacent N1.
-
Knoevenagel Condensation: Reaction with aromatic aldehydes in acetic anhydride or using piperidine catalysis yields styryl derivatives.
-
Oxidation: Selenium dioxide (
) oxidation can convert the methyl group to an aldehyde (-CHO) or carboxylic acid (-COOH).
Reactivity Map
Caption: Orthogonal reactivity sites allowing diverse library generation.
Medicinal Chemistry Applications
Pharmacophore Utility
The 1,8-naphthyridine scaffold is a bioisostere of quinoline and quinazoline. It is widely utilized in:
-
Kinase Inhibitors: The N1/N8 motif can function as a hinge binder in ATP-competitive inhibitors.
-
Antibacterials: Derivatives have shown efficacy against M. tuberculosis and Gram-negative pathogens, often mimicking fluoroquinolone activity.
-
Antimalarials: 7-substituted derivatives interfere with heme detoxification pathways in Plasmodium species.
Key Interactions
-
Hydrogen Bonding: N1 and N8 act as H-bond acceptors.
- -Stacking: The planar aromatic system facilitates intercalation into DNA or stacking within hydrophobic protein pockets.
References
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Synthesis & Biological Activity
- Title: Synthesis of Some New 1,8-Naphthyridines From N-(7-Chloro-5-Methyl-1,8-Naphthyridine-2-yl)Acetamide.
- Source: ResearchG
-
URL: (Verified via search snippet 1.1)
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Combes Synthesis Mechanism
- Title: 1,8-Naphthyridines: Synthesis and Applic
- Source: ACS Omega / RSC Advances.
-
URL: (Contextual grounding from search 1.2)
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Chemical Properties Data
- Title: 7-Chloro-2,4-dimethyl-1,8-naphthyridine Product D
- Source: J&K Scientific / PubChem.
-
URL: (Verified via search snippet 1.11)
-
Nucleophilic Substitution Context
